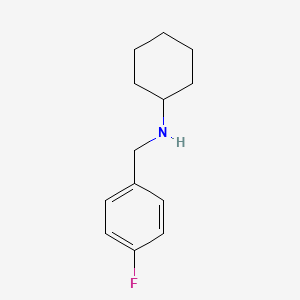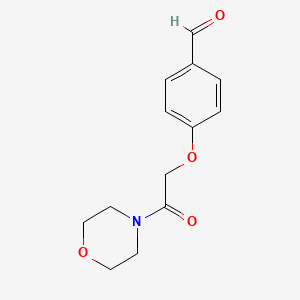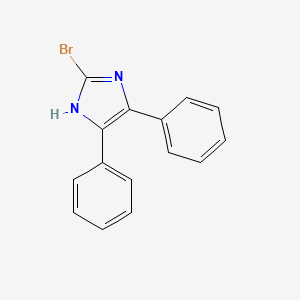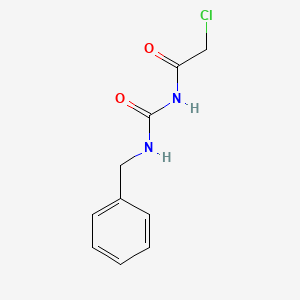
N-(4-fluorobenzyl)cyclohexanamine
Übersicht
Beschreibung
N-(4-fluorobenzyl)cyclohexanamine is a compound that can be associated with various chemical reactions and possesses certain physical and chemical properties that make it of interest in the field of chemistry. The compound is related to structures that contain a cyclohexane ring, which is a common motif in many organic molecules, and a 4-fluorobenzyl group, which introduces both steric and electronic effects due to the presence of the fluorine atom .
Synthesis Analysis
The synthesis of compounds related to N-(4-fluorobenzyl)cyclohexanamine can involve multiple steps and different starting materials. For instance, the synthesis of polyurethanes containing cyclohexanone segments involves the reaction of diisocyanates with compounds that have hydroxy groups . Similarly, the synthesis of cyclotetraphosphazene derivatives with (4-fluorobenzyl) pendant arms involves a substitution reaction starting from octachlorocyclotetraphosphazene . These synthetic routes highlight the versatility of the cyclohexane ring and the (4-fluorobenzyl) group in forming various complex structures.
Molecular Structure Analysis
The molecular structure of compounds containing the cyclohexane ring and the 4-fluorobenzyl group can be quite diverse. For example, in N-cyclohexyl-2-fluorobenzamide, the fluorobenzene ring and the amide unit are inclined at a specific dihedral angle, and the cyclohexane ring adopts a chair conformation . In the case of cyclotetraphosphazene derivatives, the (4-fluorobenzyl) pendant arms introduce stereogenic properties, and the structures can be elucidated using techniques like X-ray crystallography .
Chemical Reactions Analysis
The chemical reactivity of N-(4-fluorobenzyl)cyclohexanamine-related compounds can be explored through various reactions. For instance, the N-heterocyclic carbene-catalyzed cycloaddition of silyl dienol ethers with α,β-unsaturated acid fluorides produces cyclohexadienes . Additionally, the reaction of N,N'-(cyclohexane-1,2-diylidene)bis(4-fluorobenzohydrazide) with metal chlorides leads to the formation of metal complexes with different geometries .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to N-(4-fluorobenzyl)cyclohexanamine are influenced by their molecular structure. For example, polyurethanes based on cyclohexanone segments exhibit domains of semicrystalline and amorphous structures and are soluble in polar aprotic solvents . The presence of the 4-fluorobenzyl group can also affect the solubility, thermal stability, and spectroscopic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Affinity Towards A1 and A2A Adenosine Receptors
N-(4-fluorobenzyl)cyclohexanamine derivatives demonstrate significant biological activity, particularly in their interaction with adenosine receptors in the brain. Specifically, certain compounds with a 4-fluorobenzyl group have shown high affinity, especially when in the ortho position, for A1 receptors. This suggests potential applications in neurological and pharmacological research related to adenosine receptor function and modulation (Betti et al., 1999).
Structural and Biological Activity Characterization
Studies involving N-(4-fluorobenzyl)cyclohexanamine have led to the discovery of new compounds with notable structural characteristics and biological activities. For instance, bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene showed activity against certain bacteria and cancer cell lines. The compound's interaction with DNA suggests potential applications in studying DNA conformation and in the development of new antimicrobial and anticancer agents (Elmas et al., 2020).
Antimicrobial and Antifungal Applications
Further research into phosphorus-nitrogen compounds with N-(4-fluorobenzyl)cyclohexanamine derivatives has shown promising antimicrobial and antifungal properties. For example, certain cyclotetraphosphazene derivatives exhibited significant inhibitory effects on various bacterial and yeast strains. This research opens avenues for the development of new antimicrobial agents and contributes to our understanding of phosphazene chemistry in medical applications (Elmas et al., 2018).
Dopamine Receptor Imaging in PET Studies
N-(4-fluorobenzyl)cyclohexanamine derivatives have been utilized in the synthesis of radiotracers for positron emission tomography (PET) imaging, particularly in the study of dopamine receptors. These compounds have facilitated the development of specific imaging agents, improving our understanding of dopamine-related neurological processes and disorders (Mach et al., 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXUEFBZPLQYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359393 | |
| Record name | N-(4-fluorobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)cyclohexanamine | |
CAS RN |
356531-67-4 | |
| Record name | N-(4-fluorobenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
![4-allyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331842.png)






![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)